molecular formula C23H29N3O4 B2736687 N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide CAS No. 953248-94-7

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide

Cat. No.: B2736687
CAS No.: 953248-94-7
M. Wt: 411.502
InChI Key: JKFHIMDTKVXUPS-UHFFFAOYSA-N
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Description

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide is a complex organic compound with a unique molecular structure

Preparation Methods

The synthesis of N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide involves multiple steps, typically starting with the preparation of the piperidine and benzyl groups, followed by their coupling with the oxalamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide can be compared with other similar compounds, such as:

  • N-((1-benzylpiperidin-4-yl)methyl)-2,4-dimethoxybenzenesulfonamide
  • N-((1-benzylpiperidin-4-yl)methyl)-4-cyanobenzamide

These compounds share similar structural features but may differ in their specific functional groups and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,5-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-29-19-8-9-21(30-2)20(14-19)25-23(28)22(27)24-15-17-10-12-26(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFHIMDTKVXUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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